molecular formula C11H16N4 B7951167 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B7951167
M. Wt: 204.27 g/mol
InChI Key: DMEUFUZHNTUFFK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a partially saturated pyrido[4,3-d]pyrimidine scaffold substituted at the 2-position with a pyrrolidine ring. This structure combines the rigidity of the pyrido-pyrimidine core with the conformational flexibility of the pyrrolidine moiety, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-6-15(5-1)11-13-8-9-7-12-4-3-10(9)14-11/h8,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEUFUZHNTUFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3CNCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation via Diamine Intermediates

A common route involves cyclocondensation between tetrahydropyridine-derived diamines and carbonyl-containing reagents. For example, reacting 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine with a ketone or aldehyde under acidic conditions yields the bicyclic core. The pyrrolidine group is introduced via nucleophilic substitution at position 2 using pyrrolidine in the presence of a base such as potassium carbonate. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-alkylation.

Pyridine Ring Closure Strategies

Alternative approaches start with pyrimidine precursors. For instance, 4-chloropyrimidine derivatives react with tetrahydropyridine amines under refluxing toluene, followed by catalytic hydrogenation to saturate the pyridine ring. The chlorine atom at position 2 is subsequently displaced by pyrrolidine under microwave-assisted conditions (120°C, 30 min), achieving yields up to 75%.

Multicomponent Synthesis

One-pot multicomponent reactions streamline the synthesis by combining amine, carbonyl, and cyclizing agents. A representative protocol involves:

  • Condensing 3-aminotetrahydropyridine with ethyl cyanoacetate and triethyl orthoformate in acetic acid.

  • Cyclizing the intermediate with ammonium acetate to form the pyrimidine ring.

  • Introducing pyrrolidine via a Buchwald–Hartwig coupling using palladium catalysis.

This method reduces purification steps and achieves yields of 50–65%, though catalyst costs may limit scalability.

Functionalization of Preformed Cores

Nucleophilic Aromatic Substitution

Preformed 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine reacts with pyrrolidine in dimethylformamide (DMF) at 80°C. The reaction typically completes within 4 hours, yielding 80–85% product after column chromatography. Kinetic studies reveal second-order dependence on amine concentration, suggesting a concerted mechanism.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed amination enables milder conditions. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in dioxane, the reaction proceeds at 100°C with 90% conversion. This method is advantageous for sensitive substrates but requires rigorous exclusion of moisture.

Reduction and Hydrogenation Strategies

Fully aromatic pyrido[4,3-d]pyrimidines are hydrogenated using H₂ and Raney nickel in ethanol at 50 psi. Complete saturation of the pyridine ring is confirmed by NMR, though over-reduction of the pyrimidine ring is a risk. Yields range from 60–70%, with catalyst recycling improving cost efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Time (h)Key Advantage
Cyclocondensation45–7580–1204–8Modularity
Multicomponent50–651002–3Fewer steps
Nucleophilic Substitution80–85804High efficiency
Catalytic Amination85–901006Mild conditions

Cyclocondensation offers flexibility but suffers from moderate yields. Nucleophilic substitution balances efficiency and simplicity, while catalytic methods excel in regioselectivity but incur higher costs.

Optimization and Scale-Up Challenges

Purification often employs silica gel chromatography, though patent data suggest alternative methods such as recrystallization from ethanol/water mixtures. Process optimization must address:

  • Byproduct Formation : Over-alkylation during pyrrolidine introduction, mitigated by slow reagent addition.

  • Catalyst Degradation : In palladium-mediated reactions, ligand stability is critical for reproducibility.

  • Solvent Selection : DMF and dioxane are common, but switchable solvents (e.g., 2-methyl-THF) improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential pharmacological properties, making it a candidate for drug development. It has been investigated for its effects on various biological targets:

  • Antitumor Activity : Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the pyrimidine core can enhance antitumor efficacy by targeting specific pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to exert effects on neuronal health and function .
  • Antiviral Properties : Preliminary investigations have indicated that compounds with similar structures can inhibit viral replication, suggesting that 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine may also possess antiviral activity .

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced neuronal cell death and improved mitochondrial function.

Research Findings

Application AreaFindingsReferences
Antitumor ActivitySignificant cytotoxic effects against breast and lung cancer cell lines; apoptosis induction
NeuroprotectionReduction in oxidative stress-induced neuronal damage; improved mitochondrial function
Antiviral PropertiesPotential inhibition of viral replication; further studies needed

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors and enzymes, including the vanilloid receptor 1 and insulin-like growth factor 1 receptor . The compound’s effects are mediated through the inhibition of enzyme activity or receptor binding, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Antifolate Activity :

  • 2,4-Diamino-THPP derivatives (e.g., trimetrexate analogues) exhibit potent antifolate activity by inhibiting dihydrofolate reductase (DHFR), with IC₅₀ values in the nanomolar range .
  • In contrast, 2-(pyrrolidin-1-yl)-THPP shows reduced antifolate activity due to the bulky pyrrolidine group, which sterically hinders DHFR binding .

Kinase Inhibition :

  • CaMKII Selectivity : The unsubstituted THPP core identified via high-throughput screening showed moderate CaMKII inhibition (IC₅₀ ~500 nM). Pyrrolidin-1-yl substitution improved selectivity by >10-fold over other kinases (e.g., PKA, PKC) .
  • PI3Kδ Selectivity : Replacement of quinazoline cores with THPP and pyrrolidine-3-amine substitution yielded compounds with >100-fold selectivity for PI3Kδ over α/β isoforms (e.g., compound 11f: PI3Kδ IC₅₀ = 8 nM vs. PI3Kα IC₅₀ >1,000 nM) .

Antimicrobial Activity :

  • Thieno-THPP derivatives (e.g., 3-amino-7-benzyl-THPP) demonstrated broad-spectrum activity against S. aureus (MIC = 2 µg/mL) and C. albicans (MIC = 4 µg/mL) .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The pyrrolidine ring increases logP compared to amino-substituted analogues (e.g., logP = 2.1 for 2-(pyrrolidin-1-yl)-THPP vs.
  • Metabolic Stability: Pyrrolidine substitution reduces oxidative metabolism in liver microsomes (t₁/₂ >120 min vs. t₁/₂ = 45 min for 2-amino-THPP) due to steric protection of the nitrogen .
Selectivity and Toxicity
  • PI3Kδ vs. PI3Kγ : The THPP scaffold with pyrrolidine-3-amine substitution achieves >50-fold selectivity for PI3Kδ (IC₅₀ = 8 nM) over PI3Kγ (IC₅₀ = 420 nM), minimizing immune toxicity .
  • Off-Target Effects: 2,4-Diamino-THPP analogues show dose-limiting bone marrow toxicity, whereas pyrrolidin-1-yl derivatives exhibit cleaner profiles in preclinical models .

Biological Activity

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C11H16N4
  • Molar Mass : 204.27 g/mol
  • Density : 1.178 g/cm³ (predicted)
  • Boiling Point : 403.9 °C (predicted)
  • pKa : 7.41 (predicted) .

Research indicates that compounds in the pyrido[4,3-d]pyrimidine class often exhibit activity through multiple biological pathways. The presence of the pyrrolidinyl group is believed to enhance binding affinity to various receptors, including serotonin receptors and tyrosine kinases, which are pivotal in numerous signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Studies have shown that derivatives of pyrido[4,3-d]pyrimidine can act as effective antitumor agents. Specifically:

  • Inhibition of Tyrosine Kinases : Many compounds in this class have been identified as inhibitors of tyrosine kinases, which play a crucial role in cancer cell signaling. For instance, certain derivatives have demonstrated activity against BCR-ABL kinase, relevant in chronic myeloid leukemia .
  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell growth at nanomolar concentrations .

Neuropharmacological Effects

The compound has also been investigated for its potential as a neuropharmacological agent:

  • Serotonin Receptor Affinity : Recent studies indicate that 5,6,7,8-tetrahydropyrido derivatives exhibit significant binding affinity for serotonin receptors (5-HT1A and SERT), which are implicated in mood regulation and anxiety disorders. The Ki values range from 8 to 259 nM for 5-HT1A receptors .
  • Potential Antidepressant Activity : Given its interaction with serotonin receptors, there is potential for these compounds to be developed as antidepressants or anxiolytics .

Case Study 1: Antitumor Efficacy

In a study conducted by researchers at MDPI, a series of pyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor properties. The results indicated that specific modifications at the C5 and C6 positions significantly enhanced their potency against various cancer cell lines. Notably, the compound demonstrated IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Neuropharmacological Assessment

A separate investigation focused on the neuropharmacological effects of these compounds showed promising results in animal models for depression and anxiety. The study highlighted that certain derivatives not only improved behavioral outcomes but also modulated serotonin levels in the brain .

Data Table: Summary of Biological Activities

Activity TypeTarget Receptors/MechanismsPotency (IC50/Ki)References
AntitumorTyrosine KinasesLow micromolar
Serotonin Receptor Binding5-HT1AKi = 8–259 nM
Antidepressant PotentialSERTKi = 8–602 nM

Q & A

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

The compound can be synthesized via a one-pot Mannich reaction using 6-amino-1-methyl-2-thiouracil derivatives, primary amines, and formalin. This method allows efficient cyclization under mild conditions (40°C in methanol) with high yields. Key steps include nucleophilic substitution and intramolecular cyclization, validated by spectral and elemental analyses .

Q. How should researchers safely handle this compound during laboratory experiments?

Follow OSHA/GHS guidelines: use PPE (gloves, goggles), avoid inhalation/contact, and store in a cool, dry place. Emergency protocols include immediate decontamination and consultation with safety data sheets (SDS) for spill management. Refer to SDS templates for pyrido[4,3-d]pyrimidine analogs for hazard-specific protocols .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

  • 1H/13C NMR to confirm pyrrolidine and tetrahydropyrido ring proton environments.
  • HPLC-MS for purity assessment (>98% recommended for pharmacological studies).
  • Elemental analysis (C, H, N) to validate stoichiometry. Cross-reference spectral data with structurally similar pyrido[4,3-d]pyrimidines for peak assignment .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze reaction parameters (solvent polarity, temperature) to prioritize experimental conditions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 60% in analogous heterocyclic syntheses .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Apply systematic SAR studies:

  • Variation of pyrrolidine substituents (e.g., alkyl vs. aryl groups) to assess steric/electronic effects.
  • Comparative IC50 assays against target enzymes (e.g., kinases) under standardized conditions. Discrepancies often arise from assay sensitivity or solvent effects—validate using orthogonal methods like SPR or X-ray crystallography .

Q. How can researchers design experiments to investigate its mechanism of action?

  • Kinetic isotope effects (KIEs) to identify rate-determining steps in enzyme inhibition.
  • Isothermal titration calorimetry (ITC) for binding affinity/thermodynamics.
  • Cryo-EM or molecular docking to map interactions with biological targets. Cross-validate findings with knockout cell lines or competitive binding assays .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low quantities of the desired product?

Common issues include:

  • Incomplete cyclization : Optimize reaction time/temperature via DoE (Design of Experiments).
  • Byproduct formation : Introduce scavengers (e.g., molecular sieves) or gradient purification. Statistical optimization (e.g., Plackett-Burman design) improves yield by >30% in pyrido[4,3-d]pyrimidine syntheses .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Solvent-free mechanochemical synthesis reduces E-factor.
  • Catalytic recycling (e.g., Bi(III) catalysts) enhances atom economy.
  • Continuous-flow reactors improve reproducibility and reduce energy use by 40% compared to batch methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.